molecular formula C15H18N2O5 B270546 3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID

3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID

Katalognummer: B270546
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: KZPBHYKKQXYZFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a quinoline ring, a methoxycarbonyl group, and an oxobutanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be synthesized through a series of reactions, including aldol condensation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[2-(Methoxycarbonyl)phenyl]amino}-2-methyl-4-oxobutanoic acid amide
  • Diterpenoid alkaloid delavaine B
  • Talassamine-type alkaloid 15-epinaviculine B

Uniqueness

3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific structural features, including the combination of a quinoline ring and an oxobutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H18N2O5

Molekulargewicht

306.31 g/mol

IUPAC-Name

4-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H18N2O5/c1-22-15(21)17-8-2-3-10-9-11(4-5-12(10)17)16-13(18)6-7-14(19)20/h4-5,9H,2-3,6-8H2,1H3,(H,16,18)(H,19,20)

InChI-Schlüssel

KZPBHYKKQXYZFW-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC(=O)O

Kanonische SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.